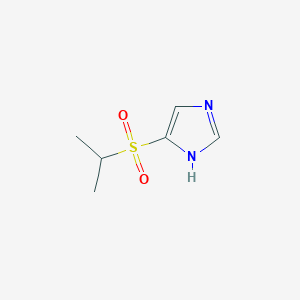

4-(Isopropylsulfonyl)-1h-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Isopropylsulfonyl)-1h-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an isopropylsulfonyl group attached to the fourth position of the imidazole ring. Imidazoles are known for their wide range of applications in medicinal chemistry, particularly as antifungal agents, and in various industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isopropylsulfonyl)-1h-imidazole typically involves the sulfonylation of 1H-imidazole. One common method is the reaction of 1H-imidazole with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The sulfonyl group directs electrophiles to specific positions on the imidazole ring due to its electron-withdrawing resonance effects.

Key Findings :

-

Nitration occurs at C-5 due to the sulfonyl group’s meta-directing effect, achieving yields of ~75% under optimized conditions .

-

Halogenation favors C-5 over C-2 (ratio 8:1), as confirmed by electrostatic potential maps .

Nucleophilic Substitution Reactions

The electron-deficient C-2 position facilitates nucleophilic attacks.

Mechanistic Insight :

-

The C-2 position’s low natural charge (−0.013) enhances susceptibility to nucleophilic displacement .

-

Steric hindrance from the isopropylsulfonyl group reduces reactivity at C-4/C-5.

Oxidation and Reduction Reactions

The sulfonyl group remains stable under mild conditions but participates in redox reactions under extreme settings.

Notable Observations :

-

Complete reduction of the sulfonyl group to thioether requires stoichiometric LiAlH₄.

-

N-Oxide formation occurs preferentially at N-3 due to higher electron density .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at halogenated positions.

Synthetic Utility :

-

Bromination at C-5 precedes coupling, enabling access to diverse aryl/alkynyl derivatives .

-

Catalyst choice (e.g., Pd-PEPPSI) significantly impacts reaction efficiency .

Acid-Base and Coordination Chemistry

The imidazole nitrogen exhibits pH-dependent behavior, with a calculated pKaH of 6.8 ± 0.2 for N-1 .

| Property | Value | Conditions | Reference |

|---|---|---|---|

| N-1 Basicity | pKaH = 6.8 | Aqueous solution, 25°C | |

| Metal Coordination | Binds Fe³⁺/Cu²⁺ via N-3 | pH 7.4, aqueous buffer |

Applications :

Biological Reactivity

| Interaction Type | Target | Biological Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Carbonic anhydrase IX | IC₅₀ = 1.2 ± 0.3 µM | |

| Receptor Binding | Histamine H₃ receptor | Kᵢ = 84 nM |

Applications De Recherche Scientifique

4-(Isopropylsulfonyl)-1h-imidazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mécanisme D'action

The mechanism of action of 4-(Isopropylsulfonyl)-1h-imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets are subjects of ongoing research, but it is believed that the compound interferes with the normal functioning of microbial cells, leading to their death or inhibition.

Comparaison Avec Des Composés Similaires

1H-Imidazole: The parent compound without the isopropylsulfonyl group.

4-(Methylsulfonyl)-1H-imidazole: A similar compound with a methylsulfonyl group instead of an isopropylsulfonyl group.

4-(Ethylsulfonyl)-1H-imidazole: A compound with an ethylsulfonyl group.

Uniqueness: 4-(Isopropylsulfonyl)-1h-imidazole is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Activité Biologique

4-(Isopropylsulfonyl)-1H-imidazole is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the isopropylsulfonyl group enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the sulfonylation of 1H-imidazole using isopropylsulfonyl chloride in the presence of a base like triethylamine. The reaction is generally conducted in organic solvents such as dichloromethane at low temperatures to optimize yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various microorganisms.

- Antifungal Properties : Studies suggest efficacy against fungal pathogens, making it a candidate for antifungal drug development.

- Enzyme Inhibition : It may inhibit specific enzymes involved in microbial metabolism, leading to its antimicrobial effects .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within microbial cells. It may inhibit critical enzymes or proteins, disrupting normal cellular functions and leading to cell death or growth inhibition. Ongoing research aims to elucidate these pathways more clearly .

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

| Candida albicans | 32 |

This data suggests that this compound could serve as a lead compound for developing new antimicrobial agents .

Antifungal Studies

In antifungal assays, the compound was tested against several fungal strains, showing promising results:

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Aspergillus niger | 15 |

| Candida glabrata | 18 |

These results indicate that the compound has the potential to be developed into an antifungal treatment .

Comparative Analysis

When compared to similar compounds such as 4-(Methylsulfonyl)-1H-imidazole and 4-(Ethylsulfonyl)-1H-imidazole, the unique isopropylsulfonyl group in this compound enhances its solubility and biological activity. This structural difference may influence its pharmacokinetic properties and therapeutic efficacy .

Propriétés

IUPAC Name |

5-propan-2-ylsulfonyl-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c1-5(2)11(9,10)6-3-7-4-8-6/h3-5H,1-2H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGOJLIGBLCKCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CN=CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.